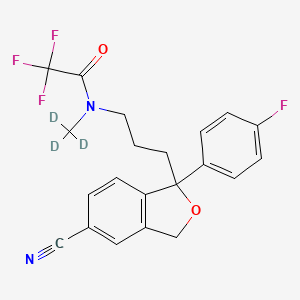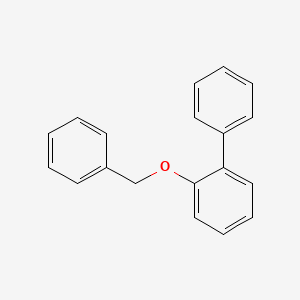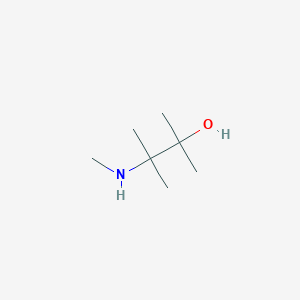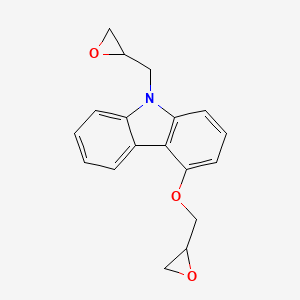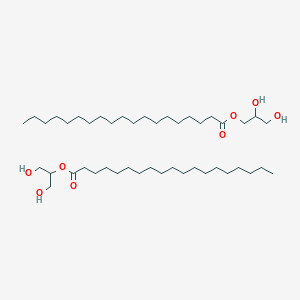
Monononadecanoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monononadecanoin, also known as glyceryl monononadecanoate, is a monoacylglycerol compound with the molecular formula C22H44O4 and a molecular weight of 372.58 g/mol . It is a monoester formed from nonadecanoic acid and glycerol. This compound is primarily used as an analytical standard in various scientific applications .
准备方法
Monononadecanoin can be synthesized through the esterification of nonadecanoic acid with glycerol. The reaction typically involves heating nonadecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid, to form the monoester . The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
化学反应分析
Monononadecanoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonadecanoic acid and glycerol.
Reduction: Reduction reactions can convert it back to its constituent alcohols and acids.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Monononadecanoin is widely used in scientific research due to its role as an analytical standard. It is used for the separation and isolation of neutral lipids from lipid mixtures into individual classes using bonded phase columns . This compound is essential in laboratories conducting food and environmental analysis to ensure compliance with regulatory limits . It is also used in the calibration and validation of analytical methods, particularly in the analysis of pesticide residues, veterinary products, and their metabolites .
作用机制
The mechanism of action of monononadecanoin involves its interaction with lipid molecules. As a monoacylglycerol, it can integrate into lipid bilayers and affect the physical properties of membranes . This integration can influence membrane fluidity and permeability, impacting various cellular processes . The molecular targets and pathways involved include interactions with lipid transport proteins and enzymes involved in lipid metabolism .
相似化合物的比较
Monononadecanoin is similar to other monoacylglycerols, such as monostearin (glyceryl monostearate) and monopalmitin (glyceryl monopalmitate) . These compounds share similar structures, with the primary difference being the length of the fatty acid chain. This compound has a longer fatty acid chain compared to monostearin and monopalmitin, which affects its physical properties and applications . The uniqueness of this compound lies in its specific fatty acid composition, which can influence its behavior in lipid mixtures and its suitability for certain analytical applications .
属性
分子式 |
C44H88O8 |
|---|---|
分子量 |
745.2 g/mol |
IUPAC 名称 |
1,3-dihydroxypropan-2-yl nonadecanoate;2,3-dihydroxypropyl nonadecanoate |
InChI |
InChI=1S/2C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-21(19-23)20-24/h2*21,23-24H,2-20H2,1H3 |
InChI 键 |
SNBRFGSCPLJOMA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCCC(=O)OC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


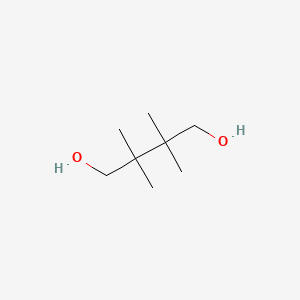
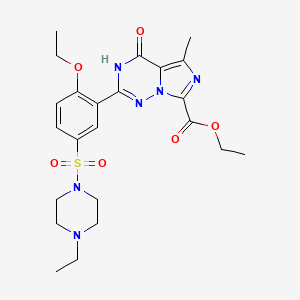
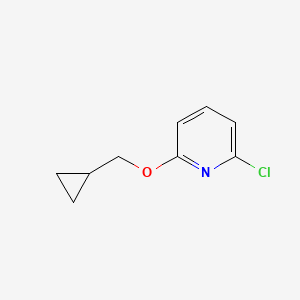
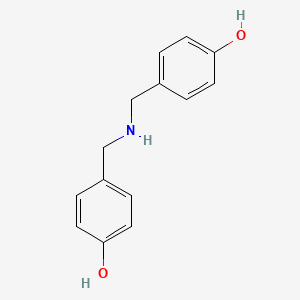

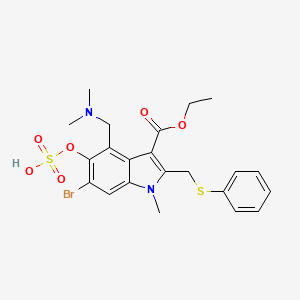
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)

![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
